sodium;2-methylbenzenesulfonate

Description

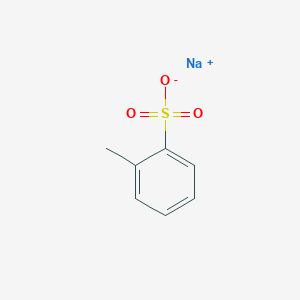

Sodium 2-methylbenzenesulfonate (CAS 657-84-1), also referred to as sodium o-toluenesulfonate, is an anionic surfactant with the molecular formula C₇H₇SO₃Na. It consists of a benzene ring substituted with a sulfonate (-SO₃⁻) group at position 1 and a methyl (-CH₃) group at position 2. This structure imparts moderate hydrophobicity compared to alkylbenzene sulfonates with longer hydrocarbon chains. The compound is water-soluble and exhibits surfactant properties such as emulsification, foaming, and interfacial tension reduction. It is utilized in industrial applications, including enhanced oil recovery (EOR), detergents, and polymer synthesis .

Notably, sodium 4-methylbenzenesulfonate (sodium p-toluenesulfonate, SpTS) is a structural isomer with the methyl group at position 3. SpTS is frequently studied in surfactant comparisons due to its commercial availability and relevance in EOR . While sodium 2-methylbenzenesulfonate (o-isomer) shares functional similarities, its performance metrics differ slightly due to steric and electronic effects from the ortho-substituted methyl group.

Properties

IUPAC Name |

sodium;2-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.Na/c1-6-4-2-3-5-7(6)11(8,9)10;/h2-5H,1H3,(H,8,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHAXKEBRMSFJMC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Regioselectivity

Toluene undergoes electrophilic aromatic sulfonation using concentrated sulfuric acid or sulfur trioxide (SO₃). While para-substitution is thermodynamically favored, ortho-directing conditions—such as low temperatures (40–50°C) and excess SO₃—promote 2-methylbenzenesulfonic acid formation. Kinetic control via rapid quenching can stabilize the ortho isomer, though industrial processes often yield para-dominated mixtures requiring separation.

Industrial Sulfonation Protocols

Patent CN102351750A demonstrates sulfonation of aromatic substrates using SO₃-gas mixtures, achieving 98% conversion at 40–45°C. Adapted for toluene, this method involves:

-

Introducing SO₃ (4–6% in dry air) into a reactor containing toluene.

-

Maintaining a molar ratio of 1.05:1 (SO₃:toluene) to limit polysulfonation.

-

Aging the sulfonic acid intermediate for 0.5–1 hour to enhance stability.

Post-sulfonation, the crude acid is neutralized with sodium hydroxide (30–50°C) to pH 7.5–8.0, yielding sodium 2-methylbenzenesulfonate.

Hydrolysis of 2-Methylbenzenesulfonyl Chloride

Synthesis of Sulfonyl Chloride Precursors

2-Methylbenzenesulfonyl chloride is synthesized via chlorination of 2-methylbenzenesulfonic acid using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). Patent CN101786973B outlines a dichloromethane-mediated process where 4-methylbenzenesulfonyl chloride reacts with sodium sulfite and NaOH, achieving 99% purity. For the ortho isomer, analogous conditions apply:

Alkaline Hydrolysis to Sodium Salt

The sulfonyl chloride is hydrolyzed in aqueous NaOH (10–20% w/v) at 25–35°C, as detailed in CN102351750A. Key parameters include:

-

Molar ratio : 1:1.2–1.4 (sulfonyl chloride:NaOH) to ensure complete neutralization.

-

Temperature control : <35°C prevents sulfonate degradation.

-

Purification : Activated carbon decolorization and methanol removal via distillation yield 98–99% pure product.

Alternative Synthesis Routes

Oxidative Methods

Oxidation of 2-methylthiophenol with hydrogen peroxide in alkaline media offers a niche route, though scalability is limited by cost and byproduct generation.

Purification and Isolation Techniques

Solvent Removal and Crystallization

Post-neutralization, excess methanol or dichloromethane is distilled (<0.5% residual). Cooling the aqueous solution to 10–15°C induces crystallization, with yields enhanced by:

-

Seeding : Introducing pure sodium 2-methylbenzenesulfonate crystals.

-

Slow cooling : 1–2°C/minute to prevent occlusion of impurities.

Byproduct Mitigation

Calcium chloride (CaCl₂) addition precipitates sulfate ions (SO₄²⁻) as CaSO₄, reducing sodium sulfate contamination to <0.1%. Filtration through diatomaceous earth ensures clarity, while activated carbon (10–12 g/kg product) removes colored impurities.

Industrial Production Considerations

Chemical Reactions Analysis

Types of Reactions

sodium;2-methylbenzenesulfonate undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: In this reaction, one functional group in the compound is replaced by another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in an anhydrous solvent.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications

Sodium 2-methylbenzenesulfonate exhibits diverse applications in scientific research:

Organic Synthesis

- Reagent in Reactions : It serves as a reagent for synthesizing sulfonate esters and sulfonamides through nucleophilic substitution reactions.

- Catalysis : Acts as a catalyst in various organic reactions, enhancing reaction rates and selectivity.

Biochemical Applications

- Surfactant : Utilized in protein purification processes due to its ability to lower surface tension and enhance solubility.

- Biochemical Assays : Employed in assays to study enzyme activity and protein interactions.

Pharmaceuticals

- Drug Delivery Systems : Investigated for improving the solubility and bioavailability of hydrophobic drugs, making it a valuable component in drug formulations.

- Antibacterial Properties : Exhibits potential as an antibacterial agent, disrupting microbial cell membranes.

Industrial Uses

- Detergents and Cleaning Agents : Commonly used as a surfactant in detergents due to its effectiveness in reducing surface tension.

- Corrosion Inhibition : Acts as a corrosion inhibitor in various industrial processes.

Case Studies Highlighting Applications

-

Biochemical Assay Development :

- A study demonstrated that sodium 2-methylbenzenesulfonate significantly improved the dissolution rates of poorly soluble drugs, enhancing their bioavailability. This property was attributed to its surfactant capabilities .

- Environmental Impact Studies :

- Industrial Cleaning Products :

Mechanism of Action

The mechanism of action of sodium;2-methylbenzenesulfonate involves its interaction with specific molecular targets. The compound binds to these targets, altering their activity and triggering a cascade of biochemical events. The pathways involved in these processes are complex and depend on the specific application of the compound.

Comparison with Similar Compounds

Sodium Dodecyl Benzene Sulfonate (SDBS)

- Structure : SDBS (C₁₈H₂₉SO₃Na) features a linear dodecyl (C12) chain attached to a benzene sulfonate group.

- Performance :

- Interfacial Tension (IFT) Reduction : SDBS outperforms sodium 2-methylbenzenesulfonate in IFT reduction (SDBS > SLS > SpTS) due to its longer hydrophobic tail, which enhances micelle formation and crude oil mobilization .

- Foaming : SDBS generates stable foams but requires additives like calcium stearate for optimal stability. Foam density and bleeding volume improve at 0.3% concentration .

- Environmental Impact : SDBS is efficiently removed from wastewater via zero-valent iron (ZVI) under oxic conditions, with a 0.994 correlation coefficient in kinetic models .

Sodium p-Toluenesulfonate (SpTS)

- Structure : SpTS (C₇H₇SO₃Na) has a methyl group at position 4, offering higher symmetry and slightly better water solubility than the 2-methyl isomer.

- Performance :

Sodium Lignosulfonate (SLS)

- Structure : SLS is a biobased surfactant derived from lignin, containing multiple sulfonate groups and aromatic rings.

- Performance :

Foaming and Stability Comparisons

Environmental and Industrial Synergism

- SDBS Synergism: SDBS exhibits enhanced detergency when combined with non-ionic surfactants or sodium carbonate, achieving optimal IFT reduction at 0.7% concentration with coconut diethanol amide .

- Sodium 2-Methylbenzenesulfonate: Limited synergism data exist, but its shorter chain may reduce bioaccumulation risks compared to SDBS .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for quantifying sodium 2-methylbenzenesulfonate in complex matrices?

- Methodology : High-performance liquid chromatography (HPLC) coupled with UV detection is commonly used due to its sensitivity and specificity. For instance, sodium dodecylbenzene sulfonate (SDBS) was quantified using surfactants like sodium dodecylbenzene sulfonate (40 mg/L) to mitigate adsorption losses on glassware, improving recovery rates . Alternatively, ion-pair chromatography or capillary electrophoresis can separate sulfonates from interfering compounds. Sample pretreatment, such as solid-phase extraction (SPE) with C18 cartridges, enhances accuracy by reducing matrix effects.

Q. What safety protocols are critical when handling sodium 2-methylbenzenesulfonate in laboratory settings?

- Methodology : Always use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust by working in a fume hood. Waste disposal must comply with local regulations; for example, sodium xylene sulfonate (structurally analogous) requires segregation and professional disposal due to potential environmental persistence . Storage should be in airtight containers away from oxidizers, with regular checks for degradation .

Q. How does sodium 2-methylbenzenesulfonate function as a surfactant in experimental systems?

- Methodology : Its amphiphilic structure (hydrophobic benzene ring and hydrophilic sulfonate group) enables micelle formation, reducing surface tension. In zinc-ion battery research, SDBS (a related compound) stabilized electrodes by adsorbing onto zinc surfaces, suppressing dendrite growth via coordination with Zn²⁺ ions . For extraction protocols, surfactant concentrations (e.g., 30–40 mg/L) must be optimized to balance solubilization and interference .

Q. What techniques are used to characterize the crystal structure of sodium 2-methylbenzenesulfonate derivatives?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, ammonium 4-methoxybenzenesulfonate’s hydrogen-bonded chains were resolved using SCXRD, revealing [010]-oriented networks . Pair with Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups (e.g., sulfonate S=O stretches at ~1200 cm⁻¹) and thermogravimetric analysis (TGA) to assess thermal stability .

Advanced Research Questions

Q. How do temperature and ultrasonic treatment influence the degradation kinetics of sodium 2-methylbenzenesulfonate?

- Methodology : Ultrasonic degradation of sodium poly(styrene sulfonate) (a model polymer) was studied at 15–35°C, revealing temperature-dependent chain scission. Data were analyzed using the Zimm model for polymer degradation and machine learning (ML) algorithms to predict viscosity changes. Higher temperatures accelerated degradation, but ML improved predictive accuracy by 15% compared to traditional models .

Q. What role does sodium 2-methylbenzenesulfonate play in stabilizing electrochemical interfaces, such as in batteries?

- Methodology : In zinc-ion batteries, surfactants like SDBS adsorb onto anode surfaces, modulating Zn²⁺ deposition. Computational studies (DFT) showed SDBS’s high HOMO energy level (-5.2 eV) enhances electron donation, stabilizing the electrode-electrolyte interface. Experimental validation confirmed a 40% improvement in cycle life .

Q. How can environmental risks of sodium 2-methylbenzenesulfonate be assessed in industrial effluents?

- Methodology : Follow OECD guidelines for hydrotrope risk assessment. Sodium xylene sulfonate (a structural analog) was classified as Tier 1 under the Klimisch system, requiring hazard profiling via acute toxicity tests (e.g., Daphnia magna LC50) and biodegradability assays (OECD 301F). Persistence in aquatic systems necessitates advanced oxidation processes (AOPs) for remediation .

Q. What computational approaches predict the interaction of sodium 2-methylbenzenesulfonate with biomolecules?

- Methodology : Molecular dynamics (MD) simulations and docking studies model sulfonate-protein interactions. For example, benzenesulfonamide derivatives (e.g., 2-fluoro-6-methoxybenzenesulfonamide) were docked into carbonic anhydrase active sites, showing binding affinity correlates with substituent electronegativity. MD trajectories (20 ns) revealed stable hydrogen bonds with catalytic zinc ions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.